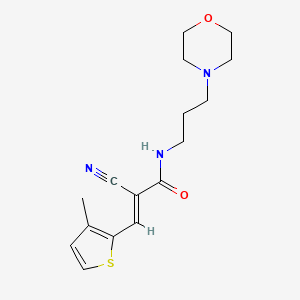
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of enamides and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, it’s crucial to consider the regioselectivity and stereochemistry during its preparation. Researchers have reported various synthetic routes, and optimization of these methods remains an active area of investigation.
Molecular Structure Analysis
The molecular structure of Compound X reveals its key features:
- The cyano group (CN) at position 2 contributes to its reactivity and potential bioactivity.
- The thiophene ring (3-methylthiophen-2-yl) imparts aromaticity and influences electronic properties.
- The morpholine moiety (N-(3-morpholin-4-ylpropyl)) provides steric bulk and may influence solubility and interactions with biological targets.
- The conjugated double bonds in the prop-2-enamide segment contribute to its overall stability.
Chemical Reactions Analysis
Compound X can participate in various chemical reactions:
- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.
- Michael Addition : The cyano group can react with nucleophiles via Michael addition.
- Reduction : Reduction of the cyano group may yield secondary amines.
- Substitution Reactions : The morpholine group can be substituted with other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point within a specific range.
- Solubility : Its solubility varies depending on the solvent system.
- Stability : Stability studies are crucial to assess its shelf life and storage conditions.
Safety And Hazards
- Toxicity : Researchers must evaluate its toxicity profile, especially during drug development.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment during production and use.
Orientations Futures
- Biological Evaluation : Investigate its biological activity against specific disease targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.
- Formulation Development : Optimize formulations for oral or parenteral administration.
: Source
: Source
: Source
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-13-3-10-22-15(13)11-14(12-17)16(20)18-4-2-5-19-6-8-21-9-7-19/h3,10-11H,2,4-9H2,1H3,(H,18,20)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGXNARYWUHEEE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

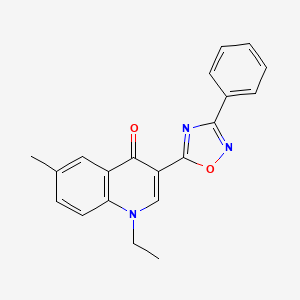
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2512160.png)
![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B2512163.png)
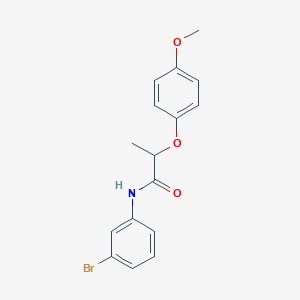

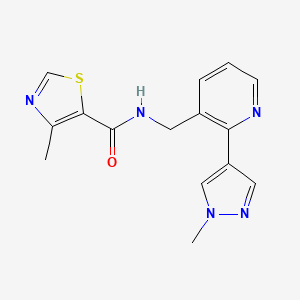
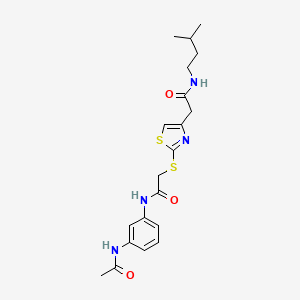
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)
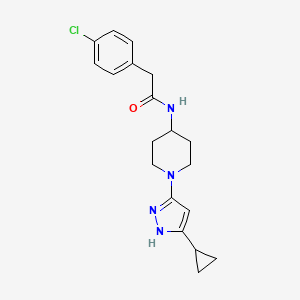
![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)